molecular formula C24H20ClN3O2 B2667063 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 932530-71-7

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2667063
CAS No.: 932530-71-7
M. Wt: 417.89
InChI Key: XSONRAGSLQMBID-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by its complex structure, which includes a quinazolinone core, a phenyl group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Acylation: The final step involves the acylation of the quinazolinone core with 2,6-dimethylphenylacetamide under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom at the 6-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interactions with biological targets and its potential effects on various physiological processes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone class share structural similarities but may differ in their substituents and biological activity.

    Phenylacetamide Derivatives: Compounds with a phenylacetamide moiety may have similar pharmacological properties but distinct mechanisms of action.

Uniqueness

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activity. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-7-6-8-16(2)22(15)26-21(29)14-28-20-12-11-18(25)13-19(20)23(27-24(28)30)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSONRAGSLQMBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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